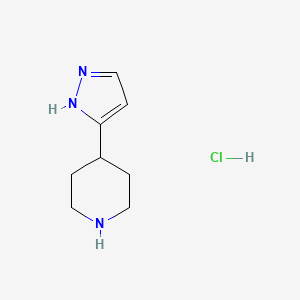4-(1H-Pyrazol-3-YL)piperidine hydrochloride
CAS No.:
Cat. No.: VC18316510
Molecular Formula: C8H14ClN3
Molecular Weight: 187.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H14ClN3 |
|---|---|
| Molecular Weight | 187.67 g/mol |
| IUPAC Name | 4-(1H-pyrazol-5-yl)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C8H13N3.ClH/c1-4-9-5-2-7(1)8-3-6-10-11-8;/h3,6-7,9H,1-2,4-5H2,(H,10,11);1H |
| Standard InChI Key | GJRADTVTPQORAL-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1C2=CC=NN2.Cl |
Introduction
Chemical Identity and Structural Features
Table 1: Comparative Molecular Properties of Piperidine-Pyrazole Derivatives
Synthesis and Industrial Production
Synthetic Pathways
While no direct synthesis routes for 4-(1H-pyrazol-3-yl)piperidine hydrochloride are documented in the provided sources, analogous compounds suggest convergent strategies. For instance, 4-(1-methyl-1H-pyrazol-3-yl)piperidine hydrochloride is synthesized via nucleophilic substitution between 4-iodo-1-methyl-1H-pyrazole and piperidine under catalytic conditions . Adapting this methodology, the non-methylated variant could theoretically involve deprotection of the pyrazole nitrogen or direct coupling of 1H-pyrazole-3-boronic acid with 4-halopiperidine precursors.
Industrial-scale production would likely employ continuous flow reactors to enhance yield and purity, as seen in the manufacturing of related piperidine hydrochlorides . Key challenges include minimizing byproducts from pyrazole tautomerism and ensuring regioselective substitution at the piperidine’s 4-position.
Physicochemical Properties
Thermal and Solubility Characteristics
Data extrapolated from structurally similar compounds suggest that 4-(1H-pyrazol-3-yl)piperidine hydrochloride is a crystalline solid with a melting point approximating 245–248°C, consistent with piperidine hydrochloride derivatives . The density is projected to be ~1.12 g/cm³, while vapor pressure at 37.8°C may reach 63.6 mmHg, indicating moderate volatility . Aqueous solubility is expected to exceed 1500 g/L due to the hydrochloride salt’s ionic character, facilitating formulation in polar solvents .
Spectroscopic Profiles
Although specific spectral data for the target compound are unavailable, its methylated analogue exhibits characteristic NMR resonances at δ 2.85–3.45 ppm (piperidine protons) and δ 7.25–7.65 ppm (pyrazole protons) . IR spectra typically show N-H stretches near 3300 cm⁻¹ and C-Cl vibrations at 750 cm⁻¹ .
Pharmacological and Industrial Applications
Material Science Applications
In industrial contexts, these compounds serve as crosslinkers in polymer synthesis. The pyrazole moiety’s rigidity and piperidine’s conformational flexibility enable tunable thermal stability in epoxy resins .
Comparison with Structural Analogues
3-(1H-Pyrazol-4-yl)piperidine Dihydrochloride
This positional isomer (CAS: 2095410-90-3) differs in pyrazole substitution (4- vs. 3-position) and protonation state. With a molar mass of 224.13 g/mol, it demonstrates higher aqueous solubility (≥2000 g/L) but reduced thermal stability (decomposition at 190°C) .
Piperidine Hydrochloride (CAS: 6091-44-7)
The parent compound lacks pyrazole substitution, resulting in simpler synthesis (direct HCl neutralization of piperidine) and application as a pharmaceutical intermediate (e.g., in Biperiden synthesis) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume